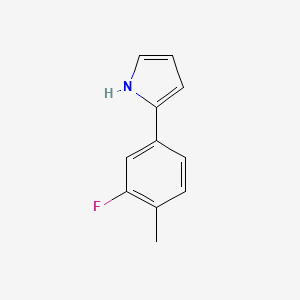

2-(3-Fluoro-4-methylphenyl)pyrrole

Description

Significance of the Pyrrole (B145914) Heterocycle in Contemporary Organic and Materials Chemistry

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic chemistry and materials science. numberanalytics.comnumberanalytics.com First isolated in 1834, its unique electronic structure and reactivity have established it as a critical building block in a vast array of applications. numberanalytics.comnumberanalytics.com The aromaticity of the pyrrole ring, arising from the delocalization of the nitrogen's lone pair of electrons, makes it susceptible to electrophilic substitution, primarily at the 2- and 5-positions. numberanalytics.comijrst.com

Pyrrole and its derivatives are integral components of many biologically active molecules, including pharmaceuticals and agrochemicals. numberanalytics.comekb.eg Notable examples include the cholesterol-lowering drug atorvastatin (B1662188) and the anti-inflammatory drug tolmetin. numberanalytics.com Furthermore, the pyrrole scaffold is found in essential natural products like heme, chlorophyll, and vitamin B12, highlighting its fundamental role in biological systems. numberanalytics.comekb.eg In the realm of materials science, pyrrole derivatives are utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com The ability to polymerize pyrrole into conductive polypyrrole further expands its utility in electronic applications. ijrst.com

Academic Context of Fluoro- and Methyl-Substituted Aromatic Systems

The introduction of fluorine and methyl groups into aromatic systems is a widely employed strategy in medicinal chemistry and materials science to modulate the physicochemical and biological properties of molecules. researchgate.netmdpi.com Fluorine, being the most electronegative element, exerts a strong inductive effect, which can significantly alter the acidity, basicity, and reactivity of a molecule. researchgate.netacs.org The substitution of hydrogen with fluorine can also enhance metabolic stability due to the strength of the C-F bond, a desirable trait in drug design. mdpi.com Furthermore, the incorporation of fluorine can influence a molecule's conformation and its ability to participate in hydrogen bonding, potentially leading to improved binding affinity with biological targets. mdpi.comnih.gov

Methyl groups, on the other hand, are electron-donating and can increase the electron density of an aromatic ring, thereby affecting its reactivity in electrophilic aromatic substitution reactions. masterorganicchemistry.com The steric bulk of a methyl group can also play a crucial role in dictating the orientation of molecular interactions and can provide hydrophobic contacts within a binding site. The strategic placement of both fluoro and methyl substituents allows for fine-tuning of a molecule's electronic and steric properties to optimize its function. nih.gov

Rationale for Comprehensive Investigation of 2-(3-Fluoro-4-methylphenyl)pyrrole: Strategic Substituent Effects and Research Opportunities

The presence of these specific substituents opens up several research avenues. For instance, derivatives of this compound have been investigated for their potential as antiproliferative agents. mdpi.com The unique electronic and steric properties imparted by the fluoro and methyl groups could be exploited to design novel inhibitors for various biological targets, such as enzymes and receptors. ontosight.aiontosight.ai The synthesis of this compound and its derivatives can be achieved through various methods, including cyclization reactions. mdpi.comvulcanchem.com Further exploration of its reactivity and participation in different chemical transformations could lead to the discovery of new synthetic methodologies and the creation of novel chemical entities with diverse applications.

Interactive Data Table: Properties of this compound and Related Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-4-methylphenyl)-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h2-7,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFZDAJVRQZCOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Fluoro 4 Methylphenyl Pyrrole

Foundational Pyrrole (B145914) Synthesis Strategies: Academic Perspectives and Adaptations

The construction of the pyrrole ring has been a subject of extensive research, leading to the development of several named reactions that are now fundamental in organic synthesis. These methods rely on the cyclization of carefully chosen precursors to form the five-membered aromatic heterocycle.

The Paal-Knorr synthesis is a widely utilized reaction for preparing substituted pyrroles, furans, or thiophenes from 1,4-dicarbonyl compounds. wikipedia.org The pyrrole synthesis variant involves the condensation of a 1,4-diketone with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. organic-chemistry.org The use of protic or Lewis acids can catalyze the reaction; however, strongly acidic conditions (pH < 3) may favor the formation of furan (B31954) byproducts. wikipedia.orgorganic-chemistry.org

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed investigation. It is understood to proceed via the attack of the amine on a protonated carbonyl group to form a hemiaminal intermediate. wikipedia.orgresearchgate.net This is followed by a subsequent attack by the amine on the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org This cyclic intermediate then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.orgresearchgate.net Computational studies using density functional theory support the hemiaminal cyclization as the preferred pathway over an alternative enamine cyclization route, with the cyclization step being rate-limiting. researchgate.net

Optimization for substituted precursors involves considering the electronic effects of the substituents. Research has shown that the nature of the substituents can influence the rate of cyclization. organic-chemistry.org For instance, aryl groups bearing electron-withdrawing substituents, such as a p-nitrophenyl group, have been shown to increase the reaction rate. organic-chemistry.org This acceleration is attributed to the electronic influence on the basicity and reactivity of the intermediates. organic-chemistry.org A primary challenge of this method can be the accessibility of the requisite 1,4-dicarbonyl precursors, which may require separate, multi-step syntheses. alfa-chemistry.com

| Feature | Description |

|---|---|

| Reactants | 1,4-Dicarbonyl compound and ammonia or a primary amine. pharmaguideline.com |

| Conditions | Typically neutral or weakly acidic; can be catalyzed by protic or Lewis acids. wikipedia.orgorganic-chemistry.org |

| Mechanism | Hemiaminal formation, followed by cyclization and dehydration. wikipedia.orgresearchgate.net |

| Key Consideration | Availability of the 1,4-dicarbonyl precursor can be a limiting factor. alfa-chemistry.com |

The Hantzsch and Knorr syntheses are two other classical, versatile methods for constructing the pyrrole nucleus from different sets of acyclic precursors.

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org The mechanism begins with the formation of an enamine intermediate from the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration steps yield the final substituted pyrrole. wikipedia.org This method is particularly relevant for preparing highly substituted pyrroles, including those with fluorinated groups. Modified Hantzsch reactions have been successfully employed in the synthesis of pyrroles containing trifluoromethyl groups, demonstrating the method's tolerance and applicability to fluorinated precursors. dntb.gov.ua

The Knorr pyrrole synthesis is a widely used reaction that condenses an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester or a β-diketone. pharmaguideline.comwikipedia.org A significant practical consideration in the Knorr synthesis is the propensity of α-amino-ketones to self-condense. wikipedia.org To circumvent this, they are typically prepared in situ, often by the reduction of an α-oximino-ketone using reagents like zinc dust in acetic acid. wikipedia.org The mechanism proceeds through the formation of an imine, which tautomerizes to an enamine, followed by cyclization and water elimination to form the aromatic ring. wikipedia.org The Knorr synthesis has also been evaluated for its effectiveness in producing trifluoromethyl-substituted pyrroles, indicating its utility for incorporating fluorinated moieties. dntb.gov.ua

Modern synthetic chemistry often favors methods that functionalize an existing heterocyclic core, as this can provide a more convergent and flexible route to a variety of derivatives. Metal-catalyzed cross-coupling reactions are preeminent among these strategies for forming carbon-carbon bonds.

Palladium-catalyzed direct arylation has emerged as a powerful tool for the synthesis of aryl-substituted heterocycles, including pyrroles. beilstein-journals.org This approach involves the activation of a C-H bond on the pyrrole ring and its subsequent coupling with an aryl halide, circumventing the need for pre-functionalization (e.g., halogenation or boronation) of the pyrrole substrate. beilstein-journals.orgresearchgate.net

The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in conjunction with a ligand, often a sterically hindered phosphine (B1218219) or an N-heterocyclic carbene (NHC). beilstein-journals.orgacs.org The C2 and C5 positions of the pyrrole ring are significantly more reactive toward C-H functionalization than the C3 and C4 positions, allowing for selective arylation. researchgate.net A variety of arylating agents can be used, including aryl bromides, iodides, and, more recently, the more economical but less reactive aryl chlorides. acs.orgnih.gov The reaction conditions, including the choice of base, solvent, and ligand, are crucial for achieving high yields and selectivity. acs.org

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds. nih.gov In the context of pyrrole synthesis, it facilitates the coupling of a pyrrole derivative with an aryl group. The reaction involves a palladium catalyst, a base, and two coupling partners: an organoboron compound and an organohalide. nih.govorganic-chemistry.org

There are two primary strategies for applying this reaction to synthesize 2-arylpyrroles:

Coupling of a 2-halopyrrole with an arylboronic acid: This involves a halogenated pyrrole (e.g., 2-bromopyrrole) reacting with the desired arylboronic acid. To enhance stability and reactivity, the pyrrole nitrogen is often protected with a suitable group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is stable under the reaction conditions. nih.govsemanticscholar.org

Coupling of a pyrrole-2-boronic acid (or its ester) with an aryl halide: In this inverse approach, the boronic acid functionality is on the pyrrole ring, which then couples with an aryl halide.

The Suzuki-Miyaura reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acid building blocks. nih.govorganic-chemistry.org

Contemporary Metal-Catalyzed Cross-Coupling Approaches to Pyrrole Arylation

Targeted Synthesis of 2-(3-Fluoro-4-methylphenyl)pyrrole

While classical condensation methods are foundational, a targeted synthesis of this compound in a modern laboratory setting would most likely leverage a cross-coupling strategy due to its efficiency and the commercial availability of the necessary precursors.

The most plausible and convergent approaches would be Palladium-Catalyzed Direct Arylation or the Suzuki-Miyaura Cross-Coupling.

Via Direct Arylation: This strategy would involve the direct coupling of a C-H bond at the 2-position of an N-protected pyrrole with a suitable 3-fluoro-4-methylphenyl halide, such as 1-bromo-3-fluoro-4-methylbenzene or 1-chloro-3-fluoro-4-methylbenzene. This method is highly atom-economical as it avoids the synthesis of an organometallic pyrrole reagent.

Via Suzuki-Miyaura Coupling: This approach offers two viable pathways:

The reaction between N-protected 2-bromopyrrole and (3-fluoro-4-methylphenyl)boronic acid. Both of these starting materials are readily accessible.

The reaction between an N-protected pyrrole-2-boronic acid derivative and 1-bromo-3-fluoro-4-methylbenzene.

These cross-coupling methods represent the most direct and flexible routes to the target compound, bypassing the often-complex synthesis of the specific acyclic precursors required for classical condensation reactions like the Paal-Knorr or Knorr syntheses.

| Method | Pyrrole Precursor | Aryl Precursor | General Catalyst System |

|---|---|---|---|

| Direct C-H Arylation | N-Protected Pyrrole | 1-Bromo-3-fluoro-4-methylbenzene | Pd(OAc)₂ / Phosphine Ligand |

| Suzuki-Miyaura Coupling (Route A) | N-Protected 2-Bromopyrrole | (3-Fluoro-4-methylphenyl)boronic acid | Pd Catalyst (e.g., Pd(PPh₃)₄) / Base |

| Suzuki-Miyaura Coupling (Route B) | N-Protected Pyrrole-2-boronic acid | 1-Bromo-3-fluoro-4-methylbenzene | Pd Catalyst / Base |

Precursor Synthesis and Regioselective Functionalization

The synthesis of this compound is strategically approached through the Paal-Knorr pyrrole synthesis, a classic and reliable method for forming the pyrrole ring. This methodology involves the condensation of a 1,4-dicarbonyl compound with a primary amine. To achieve the desired 2-substituted product without substituents on the pyrrole ring itself, the precursors must be succinaldehyde (B1195056) and 3-fluoro-4-methylaniline (B1361354).

Synthesis of 3-Fluoro-4-methylaniline:

The synthesis of the aromatic amine precursor, 3-fluoro-4-methylaniline, can be initiated from 4-methylaniline (p-toluidine). A common route involves the following steps:

Nitration: 4-methylaniline is first protected, for instance, by acetylation to form N-(4-methylphenyl)acetamide. This is followed by nitration to introduce a nitro group onto the aromatic ring.

Halogenation (Fluorination): A Schiemann reaction can then be employed. This involves the diazotization of the corresponding amino group (after deprotection and potential positional isomerization or starting from a different isomer) followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) to install the fluorine atom. A more direct modern approach may involve electrophilic fluorination of a suitably substituted precursor.

Reduction: The nitro group of the resulting 3-fluoro-4-methylnitrobenzene is then reduced to an amine group. This reduction is commonly achieved using reagents such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).

Alternatively, a more direct route starts from 4-chloro-2-fluorotoluene, which can be converted to 3-fluoro-4-methylaniline via the Buchwald-Hartwig amination reaction. wikipedia.org

Synthesis of Succinaldehyde:

Succinaldehyde (butanedial) is the required 1,4-dicarbonyl precursor. Due to its tendency to polymerize, it is often prepared in situ or handled as a more stable derivative, such as its cyclic acetal, 2,5-dimethoxytetrahydrofuran (B146720).

From Furan: A common laboratory-scale preparation involves the electrolysis of furan in methanol (B129727) to produce 2,5-dihydro-2,5-dimethoxyfuran. This intermediate is then hydrogenated and hydrolyzed to yield succinaldehyde. chemicalbook.com

From Tetrahydrofuran (THF): Succinaldehyde can also be generated through the oxidation of THF with chlorine, followed by the hydrolysis of the chlorinated product. wikipedia.org Another method is the oxidation of 2,5-dimethoxytetrahydrofuran with hydrogen peroxide. wikipedia.org

The regioselectivity of the Paal-Knorr reaction between the symmetric succinaldehyde and the aniline (B41778) derivative ensures the formation of the desired 2-substituted pyrrole, as both carbonyl groups of succinaldehyde are equally reactive.

Detailed Reaction Mechanism Elucidation for Key Bond-Forming Steps

The formation of the pyrrole ring in the Paal-Knorr synthesis from succinaldehyde and 3-fluoro-4-methylaniline proceeds through a well-elucidated acid-catalyzed mechanism. wikipedia.org

Initial Nucleophilic Attack: The reaction initiates with the protonation of one of the carbonyl groups of succinaldehyde by an acid catalyst. This activation increases the electrophilicity of the carbonyl carbon.

Hemiaminal Formation: The lone pair of electrons on the nitrogen atom of 3-fluoro-4-methylaniline performs a nucleophilic attack on the protonated carbonyl carbon, leading to the formation of a hemiaminal intermediate.

Dehydration and Aromatization: The 2,5-dihydroxy intermediate is unstable and readily undergoes dehydration. The acidic conditions facilitate the protonation of the hydroxyl groups, converting them into good leaving groups (water). The sequential elimination of two molecules of water results in the formation of a double bond within the ring, leading to the thermodynamically stable aromatic pyrrole ring.

Optimization of Reaction Parameters: Temperature, Solvent Systems, and Catalytic Loadings

The efficiency of the synthesis of this compound via the Paal-Knorr reaction is highly dependent on the reaction conditions. Key parameters that are typically optimized include temperature, the choice of solvent, and the type and loading of the catalyst. While traditional Paal-Knorr synthesis often required harsh conditions like prolonged heating in acid, modern modifications have focused on milder and more efficient protocols. rgmcet.edu.in

Temperature: The reaction is often carried out at elevated temperatures to drive the dehydration and cyclization steps. However, excessively high temperatures can lead to side reactions and degradation of the product. Microwave-assisted Paal-Knorr reactions have demonstrated significantly reduced reaction times, often from hours to minutes, by enabling rapid and uniform heating. wikipedia.org

Solvent Systems: A variety of solvents can be employed, with the choice often depending on the specific catalyst and the solubility of the reactants. Protic solvents like acetic acid can participate in the reaction by facilitating proton transfer. Aprotic solvents such as toluene, acetonitrile, or even solvent-free conditions have also been successfully used, particularly with solid acid catalysts. mdpi.com The use of water as a solvent, in conjunction with surfactant-like catalysts, represents a green alternative. innospk.com

Catalytic Loadings: Both Brønsted and Lewis acids can catalyze the Paal-Knorr reaction. Common catalysts include mineral acids (HCl, H₂SO₄), organic acids (p-toluenesulfonic acid, acetic acid), and Lewis acids (ZnCl₂, FeCl₃, Bi(NO₃)₃). organic-chemistry.orguctm.edu Heterogeneous catalysts, such as silica-supported acids (e.g., silica (B1680970) sulfuric acid) or clays (B1170129) like montmorillonite (B579905) KSF, are gaining prominence. mdpi.comorganic-chemistry.org These offer advantages like easy separation, reusability, and often milder reaction conditions. The optimal catalyst loading is crucial; it should be high enough to ensure a reasonable reaction rate but low enough to minimize cost and potential side reactions.

Below is an interactive data table summarizing representative findings on the optimization of reaction parameters for a generic Paal-Knorr synthesis of a 2-arylpyrrole.

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetic Acid | - (Solvent) | Acetic Acid | 100 | 6 | 75 |

| 2 | p-TsOH | 10 | Toluene | 110 (Reflux) | 4 | 82 |

| 3 | FeCl₃ | 5 | Acetonitrile | 80 (Reflux) | 2 | 88 |

| 4 | Montmorillonite KSF | 20 wt% | Dichloromethane | 25 (RT) | 5 | 90 |

| 5 | Silica Sulfuric Acid | 15 | Solvent-free | 80 | 1 | 92 |

| 6 | None | - | Solvent-free (Microwave) | 120 | 0.25 | 95 |

This data is representative of typical Paal-Knorr optimizations and not specific to the synthesis of this compound.

Exploration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of pyrroles to reduce environmental impact and improve sustainability.

Atom Economy: The Paal-Knorr synthesis is inherently atom-economical, as the primary byproduct is water. rgmcet.edu.in This contrasts with other synthetic routes that may generate significant stoichiometric waste.

Use of Greener Solvents and Catalysts: A major focus has been the replacement of hazardous organic solvents and strong, corrosive acids.

Water as a Solvent: Reactions have been developed that proceed in water, which is a benign and inexpensive solvent. innospk.com

Solvent-Free Reactions: Performing the reaction under solvent-free conditions, often with mechanical activation (ball milling) or microwave irradiation, is a highly effective green strategy. researchgate.net This minimizes solvent waste and can lead to faster reaction times and cleaner products.

Reusable Heterogeneous Catalysts: The use of solid acid catalysts like zeolites, clays, and silica-supported acids is a cornerstone of green pyrrole synthesis. mdpi.comnih.gov These catalysts are easily separated from the reaction mixture by filtration and can be reused multiple times, reducing waste and cost. mdpi.com

Alternative Energy Sources:

Microwave Irradiation: As mentioned, microwave heating can dramatically shorten reaction times and often leads to higher yields with fewer byproducts compared to conventional heating. wikipedia.org

Ultrasonic Irradiation: Sonication is another alternative energy source that can promote the reaction, often under milder conditions.

Sustainable Starting Materials: There is ongoing research into using starting materials derived from renewable resources. For instance, sustainable methods for producing alcohols, which can be precursors to the required carbonyl compounds, are being explored. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and regioselective but also environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 2 3 Fluoro 4 Methylphenyl Pyrrole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For 2-(3-Fluoro-4-methylphenyl)pyrrole, a suite of NMR experiments would be employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to probe the through-bond and through-space connectivities.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Multi-dimensional NMR techniques are crucial for assembling the molecular puzzle of this compound. researchgate.netmdpi.comprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between adjacent protons on the pyrrole (B145914) ring and within the methylphenyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is a powerful tool for assigning carbon signals based on their attached, and usually more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). princeton.edu HMBC is critical for establishing the connectivity between the pyrrole and the phenyl rings, for instance, by showing a correlation between the pyrrole ring protons and the quaternary carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. researchgate.net For this compound, NOESY could reveal the preferred rotational orientation of the phenyl ring relative to the pyrrole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary from experimental results.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyrrole H-3/H-4/H-5 | 6.0 - 7.0 | 105 - 120 | Phenyl C-1' |

| Pyrrole C-2 | - | ~130 | Phenyl H-2', H-6' |

| Pyrrole C-3/C-4/C-5 | 6.0 - 7.0 | 105 - 120 | Adjacent Pyrrole Protons |

| Phenyl H-2' | 7.0 - 7.5 | ~115 (d, JCF) | Pyrrole C-2, Phenyl C-4' |

| Phenyl H-5' | 7.0 - 7.5 | ~128 | Phenyl C-1', C-3' |

| Phenyl H-6' | 7.0 - 7.5 | ~130 | Phenyl C-2', C-4' |

| Methyl H | ~2.3 | ~15 | Phenyl C-3', C-4', C-5' |

| Phenyl C-1' | - | ~135 | Phenyl H-2', H-6' |

| Phenyl C-3' | - | ~160 (d, JCF) | Phenyl H-2', H-5', Methyl H |

| Phenyl C-4' | - | ~125 | Phenyl H-2', H-5', H-6', Methyl H |

Fluorine-19 NMR Spectroscopy: Probing Electronic Environments and Conformational Dynamics

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers a highly sensitive probe into the electronic environment of the molecule. biophysics.orgwikipedia.orgicpms.cz The ¹⁹F chemical shift is very sensitive to the electronic nature of its surroundings. nih.gov The fluorine atom in this compound would exhibit a specific chemical shift and coupling constants to neighboring protons (H-2' and H-5'), providing further structural confirmation. amazonaws.comdtic.mil Changes in the ¹⁹F chemical shift upon interaction with other molecules or changes in solvent can also provide information about intermolecular interactions and conformational dynamics. biophysics.org

X-ray Crystallography: Single Crystal Diffraction Analysis

To obtain definitive information about the solid-state structure of this compound, single-crystal X-ray diffraction analysis is the gold standard. This technique provides precise atomic coordinates, allowing for a detailed examination of bond lengths, bond angles, and conformational arrangements. tandfonline.comnih.govmdpi.com

Solid-State Molecular Conformation and Torsion Angle Analysis

A key structural feature of this compound is the torsion angle between the pyrrole and phenyl rings. scirp.org X-ray crystallography would precisely determine this angle, revealing the degree of planarity or twist between the two aromatic systems. This conformation is influenced by steric hindrance and electronic interactions between the rings.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a crystal is governed by a variety of intermolecular interactions. scirp.orgakademisains.gov.my Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. mdpi.comnih.gov For this compound, one would expect to observe various interactions, including:

N-H···π interactions: The pyrrole N-H group can act as a hydrogen bond donor to the π-system of an adjacent phenyl or pyrrole ring.

C-H···F interactions: Weak hydrogen bonds involving the fluorine atom can play a role in the crystal packing.

π-π stacking: The aromatic pyrrole and phenyl rings can stack on top of each other, contributing to the stability of the crystal lattice.

Table 2: Expected Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Expected Distance (Å) |

| Hydrogen Bonding | N-H (pyrrole) | N (pyrrole of another molecule) | 2.8 - 3.2 |

| C-H···F | C-H (phenyl/pyrrole) | F | 2.9 - 3.5 |

| π-π Stacking | Phenyl Ring Centroid | Pyrrole Ring Centroid | 3.3 - 3.8 |

High-Resolution Mass Spectrometry: Precise Mass Determination and Fragmentation Pathway Delineation

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.gov For this compound, HRMS would confirm the molecular formula of C₁₁H₁₀FN.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (e.g., through collision-induced dissociation), a characteristic fragmentation pattern is obtained. nih.govmdpi.comresearchgate.net Analyzing these fragments helps to piece together the molecular structure.

Table 3: Plausible Mass Spectrometry Fragmentation of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Plausible Loss |

| 187.08 | [M]⁺ (Molecular Ion) | - |

| 172.07 | [M-CH₃]⁺ | Loss of a methyl radical |

| 160.08 | [M-HCN]⁺ | Loss of hydrogen cyanide from the pyrrole ring |

| 115.05 | [C₇H₄F]⁺ | Cleavage of the bond between the rings |

| 67.04 | [C₄H₅N]⁺ | Pyrrole ring fragment |

Vibrational Spectroscopy (FT-IR, Raman): Characteristic Mode Assignments and Conformational Insights

Detailed experimental or computational data regarding the FT-IR and Raman spectra of this compound are not present in the surveyed literature. Therefore, a table of characteristic vibrational modes and a discussion of conformational insights based on such data cannot be generated.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence): Investigation of Electronic Transitions and Photophysical Characteristics

Specific research findings on the UV-Vis absorption, fluorescence emission, electronic transitions, and photophysical characteristics of this compound have not been reported in the available scientific literature. As a result, data tables for absorption and emission maxima and a detailed analysis of its photophysical properties are not available.

Chemical Reactivity and Derivatization of 2 3 Fluoro 4 Methylphenyl Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich aromatic system, making it significantly more reactive towards electrophilic substitution than benzene. uobaghdad.edu.iqpearson.com The presence of the 3-fluoro-4-methylphenyl substituent at the C2 position profoundly influences the regioselectivity of these reactions.

In electrophilic aromatic substitution of pyrrole, the attack preferentially occurs at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate, which can be described by three resonance structures. stackexchange.com When the C2 position is already substituted, as in 2-(3-fluoro-4-methylphenyl)pyrrole, the substitution is directed to other available positions on the pyrrole ring.

The primary sites for electrophilic attack are the C5 and C3 positions. The C5 position is electronically analogous to the C2 position of an unsubstituted pyrrole, and attack at this site leads to a well-stabilized intermediate. Attack at the C3 (β) position results in an intermediate that is less stabilized, with only two resonance structures. stackexchange.com Therefore, electrophilic substitution is generally expected to occur preferentially at the C5 position. While the fluorine and methyl groups on the phenyl ring primarily influence the electronic properties of that ring, they can exert minor steric effects on the reactivity of the adjacent pyrrole nucleus.

The functionalization of the pyrrole ring within 2-arylpyrrole systems via electrophilic substitution is a common strategy for creating complex derivatives.

Halogenation : Pyrroles react readily with halogenating agents. wikipedia.org While polyhalogenation can occur, specific conditions can achieve monohalogenation. For this compound, bromination has been shown to produce 3-bromo-2-(3-fluoro-4-methylphenyl)pyrrole, indicating that under certain conditions, substitution can be directed to the C3 position. This C3-halogenated derivative serves as a valuable precursor for further functionalization through cross-coupling reactions.

Nitration : The nitration of pyrrole requires mild conditions to prevent polymerization induced by strong acids. uobaghdad.edu.iquop.edu.pk A common reagent is nitric acid in acetic anhydride (B1165640). uop.edu.pk For this compound, nitration would be expected to yield a mixture of isomers, primarily the 5-nitro and potentially the 3-nitro derivatives, depending on the reaction conditions.

Acylation : Friedel-Crafts acylation of pyrroles can be achieved with acylating agents like acetic anhydride or acyl chlorides, often without a catalyst at high temperatures or using milder conditions with a Lewis acid. wikipedia.orguop.edu.pk The reaction typically occurs at the most reactive carbon position. For the title compound, acylation would likely yield the 5-acyl derivative as the major product.

| Reaction | Reagent Example | Expected Major Product Position |

| Halogenation | N-Bromosuccinimide (NBS) | C5 or C3 |

| Nitration | HNO₃/Acetic Anhydride | C5 |

| Acylation | Acetic Anhydride, Δ | C5 |

Metalation and Nucleophilic Reactivity of the Pyrrole Ring

The pyrrole ring can be deprotonated to form anionic intermediates, which are highly reactive towards a range of electrophiles.

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization, where a directing group guides the deprotonation of an adjacent position. wikipedia.orgorganic-chemistry.org In the context of this compound, this strategy can be applied to either the pyrrole or the phenyl ring.

For the pyrrole ring itself, direct lithiation with a strong base like n-butyllithium first deprotonates the N-H bond. uobaghdad.edu.iqwikipedia.org Subsequent C-lithiation typically occurs at the most acidic C-H bond, which in a 2-substituted pyrrole is the C5 position. To direct metalation specifically to the C3 position, an appropriate directing group would need to be installed on the pyrrole nitrogen. Groups like sulfonyl or carbamate (B1207046) can direct lithiation to the C3 position by overriding the inherent C5 preference. uwindsor.cacdnsciencepub.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are indispensable methods for forming carbon-carbon bonds. Halogenated derivatives of this compound are key substrates for these transformations. For instance, the 3-bromo derivative can be coupled with various boronic acids or organostannanes to introduce new aryl or alkyl groups at the C3 position. researchgate.net Similarly, a 5-halo-substituted derivative could be used to functionalize the C5 position. This approach allows for the synthesis of highly complex, polysubstituted pyrrole structures. rsc.org

Table: Representative Cross-Coupling Reaction

| Reaction Type | Pyrrole Substrate | Coupling Partner | Catalyst/Conditions | Product |

|---|

| Suzuki Coupling | 3-Bromo-2-(3-fluoro-4-methylphenyl)pyrrole | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base | 3-Aryl-2-(3-fluoro-4-methylphenyl)pyrrole |

N-Functionalization Strategies: Alkylation and Acylation of the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring is acidic and can be deprotonated by a suitable base to form the pyrrolide anion. uobaghdad.edu.iq This anion is a potent nucleophile and readily reacts with electrophiles, allowing for the introduction of various substituents on the nitrogen. wikipedia.org

N-Alkylation : The pyrrolide anion, typically generated using bases such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or sodium amide (NaNH₂), reacts with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) to yield N-alkylated pyrroles. uobaghdad.edu.iqresearchgate.net The choice of the metal cation and solvent can be critical; more ionic metal-nitrogen bonds (e.g., with Na+ or K+) tend to favor N-alkylation. wikipedia.orgcdnsciencepub.com

N-Acylation : Similarly, the reaction of the pyrrolide anion with acylating agents like acyl chlorides or anhydrides provides N-acylpyrroles. cdnsciencepub.com N-acylation can also be achieved under different conditions, sometimes involving direct reaction without pre-formation of the anion. nih.gov

Table: General N-Functionalization Reactions

| Reaction Type | Base | Electrophile | General Product Structure |

|---|---|---|---|

| N-Alkylation | NaH | R-X (Alkyl Halide) | 1-Alkyl-2-(3-fluoro-4-methylphenyl)pyrrole |

| N-Acylation | KOH | RCOCl (Acyl Chloride) | 1-Acyl-2-(3-fluoro-4-methylphenyl)pyrrole |

Oxidative and Reductive Transformations of the Pyrrole Scaffold

The pyrrole ring within this compound can undergo a variety of oxidative and reductive transformations, targeting the double bonds of the heterocyclic system. The presence of the 3-fluoro-4-methylphenyl substituent can influence the regioselectivity and reaction rates of these transformations.

Oxidative Transformations:

The oxidation of pyrroles can lead to a range of products, from pyrrolinones to complete degradation of the ring, depending on the oxidant and reaction conditions. The electron-donating nature of the pyrrole ring makes it susceptible to oxidative attack.

One common oxidative transformation is the conversion to pyrrolin-2-ones. For instance, the enzymatic oxidation of pyrrole using dehaloperoxidase in the presence of hydrogen peroxide has been shown to yield 4-pyrrolin-2-one. This suggests that this compound could potentially be oxidized to the corresponding 5-(3-fluoro-4-methylphenyl)pyrrolin-2-one under similar enzymatic or chemical conditions. The oxidation of N-(2-oxidophenyl)-2,4,6-triarylpyridiniums with hydrogen peroxide can also yield tetra-arylpyrroles, indicating that under certain conditions, oxidative coupling reactions can occur. dntb.gov.uarsc.org

The dehydrogenation of the corresponding pyrrolidine (B122466) or pyrroline (B1223166) is another oxidative route to form the aromatic pyrrole ring. For example, 2-phenyl-1-pyrroline can be selectively dehydrogenated to 2-phenylpyrrole using activated carbon or palladium-based catalysts. researchgate.netresearchgate.net This type of reaction highlights the stability of the aromatic pyrrole system.

Palladium-catalyzed oxidative coupling has also been utilized for the synthesis and derivatization of 2-arylpyrroles. rsc.org This method can be employed for the regioselective C2 arylation of N-sulfonylpyrroles, followed by intramolecular migration of the sulfonyl group. chim.it

Reductive Transformations:

The reduction of the pyrrole ring is generally more challenging than its oxidation due to its aromatic character. However, under specific conditions, the double bonds can be hydrogenated.

Catalytic hydrogenation is a common method for the reduction of pyrroles. The complete hydrogenation of the pyrrole ring to form the corresponding pyrrolidine (2-(3-fluoro-4-methylphenyl)pyrrolidine) can be achieved using catalysts like palladium, platinum, or Raney nickel at moderate temperatures and pressures. ccspublishing.org.cnacs.org For instance, rhodium-catalyzed partial hydrogenation of 2-methyl-5-phenylpyrrole has been shown to yield the corresponding 1-pyrroline (B1209420) derivative with high enantioselectivity. ccspublishing.org.cn

Chemical reduction methods have also been employed. For example, the reduction of pyrrole with zinc and acetic acid typically yields 3-pyrroline (B95000) (2,5-dihydropyrrole). chim.it The choice of reducing agent and conditions can influence the degree of reduction.

The table below summarizes general conditions for oxidative and reductive transformations of pyrrole and its derivatives, which can be considered analogous for this compound.

Table 1: General Conditions for Oxidative and Reductive Transformations of Pyrrole Derivatives

| Transformation | Reagents and Conditions | Product Type | Analogous Product from this compound |

| Oxidation | |||

| Dehydrogenation | Activated Carbon, Toluene, Reflux | Aromatized Pyrrole | This compound |

| Enzymatic Oxidation | Dehaloperoxidase, H₂O₂ | Pyrrolin-2-one | 5-(3-Fluoro-4-methylphenyl)pyrrolin-2-one |

| Chemical Oxidation | Benzoyl Peroxide, DCE, 110 °C | Aromatized Pyrrole | This compound |

| Reduction | |||

| Catalytic Hydrogenation | Rh(NBD)₂BF₄, (Rc, Sp)-Duanphos, H₂ | 1-Pyrroline | 2-(3-Fluoro-4-methylphenyl)-1-pyrroline |

| Catalytic Hydrogenation | Pd/C, H₂ | Pyrrolidine | 2-(3-Fluoro-4-methylphenyl)pyrrolidine |

| Chemical Reduction | Zn, Acetic Acid | 3-Pyrroline | 2-(3-Fluoro-4-methylphenyl)-3-pyrroline |

Polymerization and Oligomerization Studies: Potential for Conjugated Macromolecules

The presence of the pyrrole ring in this compound provides a reactive site for polymerization, leading to the formation of conjugated macromolecules with interesting electronic and optical properties. The polymerization typically proceeds through an oxidative coupling mechanism, most commonly via electropolymerization.

Electropolymerization:

The electropolymerization of pyrrole and its derivatives is a well-established method to produce conductive polymer films. The process is initiated by the electrochemical oxidation of the monomer to form a radical cation. This radical cation then couples with another monomer or oligomer, leading to chain growth. The resulting polymer is in its oxidized, conductive state, doped with counter-ions from the electrolyte solution.

For this compound, electropolymerization is expected to occur via α-α' coupling of the pyrrole rings, leading to a poly(2-arylpyrrole) structure. The 3-fluoro-4-methylphenyl substituent will be a pendant group on the polymer backbone. The electronic properties of this substituent can influence the oxidation potential of the monomer and the properties of the resulting polymer. The fluorine atom, being electron-withdrawing, might increase the oxidation potential compared to unsubstituted 2-phenylpyrrole.

Studies on the electropolymerization of N-substituted pyrroles and 2,5-dithienyl-N-arylpyrroles have provided insights into the electrochemical behavior of such systems. nih.govtechno-press.org For instance, the oxidation potentials of various N-arylpyrrole monomers have been measured, and the resulting polymers exhibit electroactivity. researchgate.net

Properties of Conjugated Macromolecules:

The resulting poly(this compound) would be a conjugated polymer with potential applications in electronic devices, sensors, and electrochromic materials. The conductivity and optical properties of the polymer would depend on factors such as the degree of polymerization, the planarity of the polymer backbone, and the nature of the dopant.

The table below presents electrochemical data for some N-arylpyrroles, which can serve as a reference for predicting the behavior of this compound.

Table 2: Electrochemical Properties of Selected N-Arylpyrrole Monomers

| Monomer | Oxidation Potential (V vs. Ag/AgCl) | Polymer Film Properties | Reference |

| N-Phenylpyrrole | ~1.15 | Adherent, electroactive film | techno-press.org |

| 1-(4-Nitrophenyl)pyrrole | Not specified | Yellow solid polymer | researchgate.net |

| 1-(4-Methoxyphenyl)pyrrole | Not specified | Yellow solid polymer | researchgate.net |

| 1-(4-Fluorophenyl)pyrrole | Not specified | Soluble polymer with electrochromic properties | techno-press.org |

The synthesis of polymers containing 2,5-di(thiophenyl)-N-arylpyrrole units has demonstrated that these materials can have lamellar structures with π-π stacking, which is crucial for charge transport. nih.gov This suggests that poly(this compound) could also exhibit ordered packing in the solid state, influencing its conductivity.

Computational and Theoretical Investigations of 2 3 Fluoro 4 Methylphenyl Pyrrole

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (QSAR) Modeling Principles for Molecular Design

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are computational modeling techniques used to predict the properties and biological activities of chemical compounds based on their molecular structure. wiley.comnih.gov These models are founded on the principle that the structure of a molecule, encoded in numerical values known as molecular descriptors, dictates its physicochemical properties and biological interactions. wiley.com By establishing a mathematical relationship between these descriptors and an observed property or activity, QSPR and QSAR models enable the prediction of these characteristics for new or untested molecules, thereby guiding molecular design and optimization. nih.govsemanticscholar.org

For the compound this compound, QSPR and QSAR studies would be instrumental in predicting its behavior in various applications and in designing derivatives with enhanced or specific functionalities. These models are particularly valuable for systematically exploring the effects of structural modifications on a target property without the immediate need for synthesis and experimental testing. nih.gov

The development of a QSPR or QSAR model for this compound and its analogues would follow a structured workflow. This involves creating a dataset of structurally similar compounds with known experimental values for a specific property (e.g., solubility, melting point for QSPR) or biological activity (e.g., enzyme inhibition, antifungal activity for QSAR). nih.govnih.gov For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors numerically represent various aspects of the molecular structure.

Molecular Descriptors for this compound

Molecular descriptors are categorized based on the type of information they encode. wiley.com For this compound, a comprehensive set of descriptors would be calculated to capture its unique structural features, including the fluoro and methyl substitutions on the phenyl ring and the electronic nature of the pyrrole ring.

Constitutional Descriptors: These are the simplest descriptors and are derived from the molecular formula. They include molecular weight, count of atoms of different types (e.g., carbon, nitrogen, fluorine), number of rings, and number of rotatable bonds. ucsb.edu

Topological Descriptors: These descriptors quantify the atomic connectivity within the molecule. Examples include the Kier & Hall molecular connectivity indices and the Balaban J index, which reflect the size, shape, and degree of branching of the molecule.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and describe the spatial arrangement of the molecule. They include molecular surface area, volume, and principal moments of inertia. For this compound, the dihedral angle between the phenyl and pyrrole rings is a critical geometrical descriptor. rsc.org

Quantum-Chemical Descriptors: These are calculated using quantum mechanics methods like Density Functional Theory (DFT) and provide insights into the electronic properties of the molecule. ucsb.edu Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and partial atomic charges. rsc.orgresearchgate.net The presence of the electronegative fluorine atom and the electron-donating methyl group significantly influences these electronic parameters.

Physicochemical Descriptors: These describe properties like lipophilicity (logP) and polarizability. ucsb.eduacs.org The logP value is crucial for predicting the absorption and distribution of a molecule in biological systems.

The table below illustrates a hypothetical selection of molecular descriptors that would be calculated for this compound and its derivatives in a QSPR/QSAR study.

| Descriptor Class | Specific Descriptor | Hypothetical Value for this compound | Significance in Modeling |

| Constitutional | Molecular Weight (MW) | 175.2 g/mol | Relates to size and diffusion properties. |

| Number of Rotatable Bonds | 1 | Influences conformational flexibility. | |

| Topological | Kier & Hall Connectivity (χ¹) | 3.87 | Describes molecular branching and complexity. |

| Geometrical | Molecular Surface Area (MSA) | ~180 Ų | Relates to intermolecular interactions and solubility. |

| Dihedral Angle (Phenyl-Pyrrole) | ~35-45° | Affects the overall 3D shape and receptor binding. rsc.org | |

| Quantum-Chemical | HOMO Energy | -5.8 eV | Indicates electron-donating ability. ucsb.edursc.org |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability. ucsb.edursc.org | |

| Dipole Moment | ~2.5 D | Reflects molecular polarity and interaction with polar environments. | |

| Physicochemical | LogP (octanol-water partition) | 3.2 | Predicts lipophilicity and membrane permeability. acs.org |

| Polarizability | ~18 ų | Describes the ease of distortion of the electron cloud. ucsb.edu |

Model Development and Validation

Once the descriptors are calculated for a series of compounds, statistical methods are employed to build the QSPR/QSAR model. Multiple Linear Regression (MLR) is a common technique that generates a linear equation relating the property/activity to a combination of the most relevant descriptors. semanticscholar.org For instance, a hypothetical QSAR model for the antifungal activity of phenylpyrrole derivatives might take the form:

Activity (log 1/MIC) = c₀ + c₁ (LogP) - c₂ (LUMO Energy) + c₃ (Molecular Surface Area)

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. This equation would suggest that activity is positively correlated with lipophilicity and molecular surface area, and negatively correlated with the LUMO energy.

More advanced, non-linear methods like k-Nearest Neighbors (kNN) and Comparative Molecular Field Analysis (CoMFA) can also be used. nih.govnih.govsioc-journal.cn CoMFA, a 3D-QSAR technique, generates 3D contour maps that visualize regions around the molecule where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. researchgate.net

The predictive power of the developed model must be rigorously validated using statistical metrics such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). nih.govsioc-journal.cn A robust and validated model can then be used to predict the properties or activities of newly designed molecules, such as other isomers or derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. semanticscholar.org

The table below presents hypothetical data for a QSAR study on a small set of phenylpyrrole derivatives to predict antifungal activity.

| Compound Name | Structure Modification | LogP | LUMO Energy (eV) | Experimental Activity (log 1/MIC) | Predicted Activity (from model) |

| This compound | - | 3.2 | -0.50 | 1.8 | 1.75 |

| 2-(4-Methylphenyl)pyrrole | No Fluorine | 3.1 | -0.45 | 1.5 | 1.52 |

| 2-(3-Fluorophenyl)pyrrole | No Methyl | 2.9 | -0.55 | 1.6 | 1.65 |

| 2-(3,5-Difluoro-4-methylphenyl)pyrrole | Additional Fluorine | 3.3 | -0.60 | 2.1 | 2.05 |

| 2-(4-Ethylphenyl)pyrrole | Ethyl instead of Methyl | 3.5 | -0.44 | 1.6 | 1.58 |

By analyzing the contributions of descriptors like LogP and LUMO energy, researchers can rationally design new derivatives. For example, the model might suggest that increasing lipophilicity and introducing further electron-withdrawing groups could enhance the antifungal activity of the this compound scaffold. sioc-journal.cn

Potential Applications of 2 3 Fluoro 4 Methylphenyl Pyrrole and Its Derivatives in Advanced Materials Science and Catalysis

Precursors for Organic Electronic and Optoelectronic Materials

The tunable properties of pyrrole-based compounds make them prime candidates for use in organic electronic and optoelectronic devices. The introduction of fluorine and methyl groups on the phenyl ring of 2-(3-fluoro-4-methylphenyl)pyrrole can significantly influence the electronic characteristics of resulting materials.

Components in Conjugated Polymers and Oligomers

The synthesis of conjugated polymers often involves metal-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling, to link different aromatic units. researchgate.netmdpi.com For instance, dithieno[3,2-b:2′,3′-d]pyrrole (DTP)-arylene copolymers have been synthesized via Stille coupling, resulting in soluble and processable materials with good molecular weights. researchgate.net The inherent properties of the pyrrole (B145914) core, such as its low oxidation potential, make it an attractive building block for these polymers. frontiersin.org

Furthermore, the functionalization of the pyrrole nitrogen allows for the attachment of various side chains, which can be used to fine-tune the solubility and morphology of the resulting polymers. This is a crucial aspect for solution-processable devices. uh.edu The development of conjugated microporous polymers (CMPs) from pyrrole-based monomers has also opened new avenues for creating robust materials with high surface areas and tunable pore sizes, which have potential applications in heterogeneous catalysis and gas storage. frontiersin.org

Design Considerations for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the realm of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the precise control of energy levels (HOMO and LUMO) is critical for efficient device performance. researchgate.netnih.gov Pyrrole derivatives, including those based on this compound, are being explored as components in the active layers of these devices. frontiersin.orgnih.govmdpi.comacs.org

For OLEDs, the design of new emitter materials is a key area of research. mdpi.com Pyrrole-based compounds, such as 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (DHPP) derivatives, have shown promise as fluorescent dyes and have been incorporated into OLEDs. nih.govrsc.org The introduction of specific substituents can modulate the emission color and efficiency of the device. mdpi.com For example, carbazole (B46965) and thienopyrroledione derivatives have been used as emitting materials, achieving high luminance and current efficiencies. mdpi.com

In OPVs, the development of non-fullerene acceptors (NFAs) has led to significant improvements in power conversion efficiencies (PCEs). researchgate.net Pyrrole-containing structures, such as dithieno[3,2-b:2′,3′-d]pyrrole (DTP), can enhance the electron-donating ability of the donor material in a donor-acceptor pair, which is beneficial for charge separation. researchgate.net The tunability of the energy levels of pyrrole derivatives through chemical modification is a key advantage in designing high-performance OPVs. researchgate.net

Table 1: Performance of selected pyrrole-based derivatives in OLEDs

| Emitting Material | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Electroluminescence Peak (nm) |

| CZ-1 (Carbazole derivative) | 4130 | 19.3 | 8.6 | 492 |

| CZ-2 (Carbazole derivative) | 4104 | 20.2 | 9.5 | 488 |

| MOC-1 (Thienopyrroledione derivative) | 651 | 4.5 | 1.5 | 564 |

| MOC-16 (Thienopyrroledione derivative) | 1729 | 0.61 | 0.1 | 567 |

This table is based on data from a study on carbazole and thienopyrroledione derivatives for OLED applications. mdpi.com

Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen atom in the pyrrole ring can coordinate to metal centers, making pyrrole derivatives valuable ligands in catalysis. The electronic and steric properties of these ligands can be tailored by modifying the substituents on the pyrrole and any attached phenyl rings.

Design Principles for Metal-Pyrrole Complexes

The substituents on the phosphino (B1201336) groups and the pyrrole ring can be varied to fine-tune the electronic and steric properties of the resulting metal complex. acs.org This, in turn, influences the catalytic activity and selectivity of the complex. The synthesis of these complexes often involves the reaction of a deprotonated pyrrole ligand with a suitable metal precursor. acs.org

Catalytic Activity in C-H Activation, Cross-Coupling, and Functionalization Reactions

Pyrrole-based metal complexes have shown promise in a variety of catalytic transformations, including C-H activation, cross-coupling reactions, and other functionalization reactions. acs.orgnih.govacs.orgnih.gov

Palladium-catalyzed C-H activation and cross-coupling reactions are powerful tools in organic synthesis. nih.govresearchgate.net Pyrrole derivatives can themselves be substrates for such reactions, allowing for their regioselective functionalization. nih.gov For example, the olefination of pyrroles can be achieved through a palladium-catalyzed process. nih.gov

Furthermore, nickel complexes of pyrrole-based PNP pincer ligands have been successfully employed as precatalysts for C-S cross-coupling reactions. acs.org These reactions are important for the formation of carbon-sulfur bonds, which are present in many pharmaceuticals and materials. The catalytic cycle is thought to involve a Ni(I) species, which is formed by the reduction of the Ni(II) precatalyst. acs.org Iridium-catalyzed synthesis of pyrroles from secondary alcohols and amino alcohols represents a sustainable approach to this important heterocycle. nih.gov

Components in Chemo- and Biosensor Development

The ability of pyrrole-based compounds to interact with various analytes, coupled with their favorable photophysical and electrochemical properties, makes them attractive candidates for the development of chemosensors and biosensors. researchgate.netresearchgate.netnih.govfrontiersin.orgmdpi.com

The core principle behind many pyrrole-based sensors is the change in their optical or electrochemical properties upon binding to a target analyte. researchgate.netnih.gov For instance, pyrrole-based Schiff bases have been designed as colorimetric and fluorescent chemosensors for the detection of metal ions. researchgate.net The binding of a metal ion to the sensor molecule can lead to a distinct color change or a quenching of its fluorescence. researchgate.net

The versatility of pyrrole chemistry allows for the functionalization of the pyrrole ring to introduce specific recognition sites for a wide range of analytes, including metal ions, anions, and organic molecules. researchgate.netresearchgate.net For example, polypyrrole (PPy) and its derivatives are widely used in electrochemical biosensors due to their good conductivity, biocompatibility, and ease of functionalization. nih.gov These materials can serve as an immobilization matrix for biorecognition elements like antibodies or enzymes, and also act as the signal transducer. nih.gov

Recognition Elements for Specific Analytes

The pyrrole N-H group is a well-established hydrogen bond donor, making pyrrole-containing molecules excellent recognition elements for anions and other electron-rich species. In the case of this compound, this inherent capability is augmented by the electronic influence of the substituted phenyl ring. The fluorine atom, being highly electronegative, can modulate the acidity of the pyrrole N-H proton, potentially enhancing its hydrogen-bonding strength and selectivity towards specific analytes.

Furthermore, derivatives of this compound, such as calix rsc.orgpyrroles incorporating the 3-fluoro-4-methylphenyl moiety, could exhibit highly specific binding affinities. researchgate.netbohrium.com The strategic placement of the fluoro and methyl groups on the phenyl ring can create a unique binding pocket, allowing for the selective recognition of target molecules through a combination of hydrogen bonding, π-π interactions, and steric effects. researchgate.net The development of sensors based on these principles could have applications in environmental monitoring, medical diagnostics, and industrial process control.

| Receptor Type | Target Analyte | Key Interactions | Potential Application |

| Simple 2-Arylpyrrole | Anions (e.g., F⁻, Cl⁻) | Hydrogen bonding (N-H) | Chemical sensors |

| Calix rsc.orgpyrrole Derivative | Specific anions/biomolecules | Multiple H-bonds, π-π stacking | Selective sensing, Drug delivery |

| Functionalized Polymer | Metal ions, organic molecules | Coordination, H-bonding | Environmental remediation |

Signal Transduction Mechanism Studies at a Molecular Level

The ability of this compound to participate in specific recognition events makes it a valuable tool for studying signal transduction mechanisms at the molecular level. When incorporated into a larger system, such as a polymer or a self-assembled monolayer, the binding of an analyte to the pyrrole moiety can trigger a conformational or electronic change that can be transduced into a measurable signal (e.g., a change in fluorescence, color, or conductivity).

For instance, polymers functionalized with this pyrrole derivative could be designed to exhibit changes in their optical or electronic properties upon analyte binding. nih.gov The fluorine atom on the phenyl ring can influence the energy levels of the molecule's frontier orbitals, which in turn affects its photophysical properties. This allows for the development of fluorescent or colorimetric sensors where the signal transduction is based on well-defined molecular interactions. biomolther.org Studying these systems can provide fundamental insights into how molecular recognition events can be amplified and converted into macroscopic signals.

Supramolecular Chemistry and Self-Assembly Studies

The non-covalent interactions involving the this compound unit are fundamental to its potential in supramolecular chemistry and the bottom-up fabrication of functional materials.

Hydrogen Bonding and π-π Stacking Interactions in Crystalline Architectures

In the solid state, this compound and its derivatives are expected to form well-defined crystalline architectures governed by a combination of hydrogen bonding and π-π stacking interactions. researchgate.netrsc.org The pyrrole N-H and the π-face of the pyrrole ring can act as hydrogen bond donors and acceptors, respectively, leading to the formation of chains, sheets, or more complex three-dimensional networks. nih.govpsu.edu

The presence of the fluorinated phenyl ring introduces additional layers of complexity and control over the supramolecular assembly. The electron-deficient nature of the fluorinated ring can promote π-π stacking interactions with electron-rich aromatic systems. researchgate.netmostwiedzy.placs.org Furthermore, weak C-H···F hydrogen bonds can provide additional stabilization to the crystal lattice, influencing the packing and ultimately the material's properties. acs.orgresearchgate.net The interplay of these forces can be harnessed to engineer crystals with specific optical or electronic characteristics. rsc.org

| Interaction Type | Participating Groups | Influence on Crystal Packing | Resulting Property |

| N-H···π | Pyrrole N-H and adjacent pyrrole/phenyl ring | Directional assembly | Anisotropic conductivity |

| π-π Stacking | Phenyl-pyrrole, phenyl-phenyl | Close packing, orbital overlap | Charge transport, luminescence |

| C-H···F | Phenyl C-H and fluorine | Fine-tuning of molecular arrangement | Thermal stability, solubility |

Formation of Ordered Nanostructures for Functional Materials

The principles of self-assembly can be extended to create ordered nanostructures from this compound derivatives. By chemically modifying the core structure with appropriate functional groups, it is possible to program the molecules to self-assemble into nanofibers, nanotubes, or thin films. rsc.orgresearchgate.netnih.gov For example, attaching long alkyl chains could induce liquid crystalline behavior, leading to the formation of highly ordered domains.

These ordered nanostructures are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The controlled arrangement of the molecules on the nanoscale can facilitate efficient charge transport and exciton (B1674681) diffusion, which are critical for device performance. The fluorine and methyl substituents on the phenyl ring can be used to fine-tune the intermolecular interactions and, consequently, the morphology and electronic properties of the resulting nanostructures. rsc.org

Molecular Scaffolds for Chemical Probe Development

The pyrrole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govnih.govbohrium.comresearchgate.net The this compound structure serves as an excellent starting point for the development of chemical probes to study biological processes.

By systematically modifying the pyrrole and phenyl rings with various functional groups, libraries of compounds can be generated and screened for specific biological activities. acs.org The 3-fluoro-4-methylphenyl group provides a unique substitution pattern that can influence the binding affinity and selectivity of the resulting probes. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with biological targets, while the methyl group can probe steric constraints in binding pockets. This scaffold can be utilized to develop inhibitors for enzymes, modulators for receptors, or fluorescent probes for imaging biological events. nih.gov

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Routes for Enhanced Efficiency

The development of efficient and environmentally benign synthetic methodologies for producing 2-arylpyrroles, including 2-(3-Fluoro-4-methylphenyl)pyrrole, remains a critical research focus. While classical methods like the Paal-Knorr and Barton-Zard reactions have been foundational, contemporary research is geared towards greener and more atom-economical approaches. acs.orgresearchgate.net

Future efforts will likely concentrate on the following:

Catalyst-Free and Solvent-Free Conditions: Expanding on recent successes in catalyst- and chromatography-free multicomponent reactions will be crucial. acs.org These methods not only reduce environmental impact but also simplify purification processes, making the synthesis more cost-effective and scalable. acs.org

Novel Catalytic Systems: The exploration of earth-abundant and non-toxic metal catalysts, such as iron and cobalt, presents a promising alternative to traditional precious metal catalysts. nih.govnih.gov Research into ligand-assisted catalysis, where the ligand actively participates in the reaction mechanism, could lead to enhanced selectivity and efficiency. nih.gov The use of molecular sieves as catalysts also represents a green and efficient synthetic route. bohrium.com

Multicomponent Reactions (MCRs): MCRs are a powerful tool for building molecular complexity in a single step and are well-suited for creating libraries of substituted pyrroles. rsc.orgrsc.orgsemanticscholar.org Further development of MCRs, particularly those utilizing readily available starting materials like arylglyoxals, will be instrumental in the efficient synthesis of diverse 2-arylpyrrole derivatives. semanticscholar.org

Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, reproducibility, and scalability for the synthesis of this compound and its analogs.

Exploration of Advanced Functionalization Strategies for Tailored Properties

The ability to precisely modify the structure of this compound is paramount for fine-tuning its properties for specific applications. Future research will delve into more sophisticated functionalization techniques.

Key areas for exploration include:

C-H Bond Functionalization: Direct C-H functionalization is a highly desirable strategy as it avoids the need for pre-functionalized starting materials. acs.orgresearchgate.net Developing regioselective methods for the C-H functionalization of both the pyrrole (B145914) and the phenyl rings will open up new avenues for creating novel derivatives with unique electronic and steric properties. acs.org

Asymmetric Synthesis: The synthesis of enantiomerically pure, axially chiral 2-arylpyrroles is a significant challenge with important implications for medicinal chemistry and materials science. researchgate.netsnnu.edu.cn Future work will focus on developing novel catalytic asymmetric methods, including chirality transfer strategies and atroposelective syntheses, to access these complex three-dimensional structures. researchgate.netsnnu.edu.cnresearchgate.net

Fluorination and Perfluoroalkylation: The introduction of additional fluorine atoms or perfluoroalkyl groups can dramatically alter the physicochemical and biological properties of the molecule. researchgate.netresearchgate.netbeilstein-journals.org Research into selective fluorination and the development of novel fluoroalkylating reagents will be critical for creating derivatives with enhanced stability, lipophilicity, and biological activity. researchgate.netresearchgate.net

Deeper Understanding of Structure-Reactivity-Application Relationships in Complex Systems

A fundamental challenge lies in elucidating the intricate relationships between the molecular structure of this compound derivatives, their chemical reactivity, and their performance in various applications.

Future research should prioritize:

Computational Modeling: The use of computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the geometric structure, electronic properties, and reactivity of these compounds. bohrium.comresearchgate.net These studies can help rationalize experimental observations and guide the design of new molecules with desired properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: For applications in medicinal chemistry, developing robust QSAR models can help to identify the key structural features that govern biological activity. acs.org This can accelerate the discovery of potent and selective drug candidates.

Spectroscopic and Crystallographic Analysis: Detailed spectroscopic (NMR, IR) and X-ray crystallographic studies are essential for unambiguously determining the structure of new derivatives, including the conformation and stereochemistry, which are crucial for understanding their function. mdpi.comresearchgate.net The study of rotational isomers (rotamers) in fluoroaryl-substituted pyrroles is also an important area of investigation. researchgate.net

Integration into Multi-Component Systems for Synergistic Effects

The incorporation of this compound as a building block into larger, more complex systems holds significant promise for creating materials and molecules with emergent properties.

Future research directions include:

Polymer Chemistry: The synthesis of polymers incorporating the this compound moiety could lead to new conductive materials, sensors, or materials with unique optical properties.

Supramolecular Chemistry: The design of self-assembling systems based on this pyrrole derivative could lead to the formation of well-defined nanostructures with applications in areas such as drug delivery and catalysis.

Hybrid Materials: The functionalization of surfaces, such as carbon nanotubes, with this compound derivatives could create hybrid materials with enhanced properties for applications in electronics or sensing. benthamdirect.com The potential for synergistic effects when combined with other active moieties is an exciting area for exploration. nih.gov

Overcoming Synthetic and Characterization Hurdles for Highly Derivatized Analogs

As the complexity of the target molecules increases, so do the challenges associated with their synthesis and characterization.

Key hurdles to overcome include:

Regioselectivity: Controlling the position of substitution, particularly in poly-functionalized systems, remains a significant synthetic challenge. beilstein-journals.org Developing highly regioselective reactions is crucial for accessing specific isomers with desired properties.

Purification: The separation of complex mixtures of isomers and byproducts, especially in the case of multicomponent reactions, can be a major bottleneck. The development of chromatography-free synthetic methods is highly desirable. acs.org

Characterization of Complex Structures: The unambiguous characterization of highly substituted and sterically hindered derivatives can be challenging. Advanced analytical techniques, including multi-dimensional NMR and high-resolution mass spectrometry, will be essential for confirming the structures of these complex molecules.

Q & A

Basic: What are the primary synthetic strategies for preparing 2-(3-Fluoro-4-methylphenyl)pyrrole?

Answer:

The synthesis of this compound typically involves condensation reactions between fluorinated aryl precursors and pyrrole intermediates. For example:

- Step 1: Preparation of a fluorinated aryl aldehyde or ketone (e.g., 3-fluoro-4-methylbenzaldehyde) via halogenation or Friedel-Crafts alkylation .

- Step 2: Condensation with a pyrrole-forming reagent (e.g., Knorr pyrrole synthesis using β-keto esters or Paal-Knorr cyclization with 1,4-diketones).

- Step 3: Purification via column chromatography or recrystallization, followed by structural validation using NMR (e.g., shielded singlets for pyrrole protons at ~5.6 ppm) and XRD (to confirm dihedral angles and intermolecular interactions) .

Key Challenge: Ensuring regioselectivity in fluorinated aryl-pyrrole coupling, which may require catalysts like Pd(0) or Cu(I) .

Basic: How can spectroscopic methods distinguish this compound from its structural analogs?

Answer:

- 1H NMR: The fluorinated aromatic protons exhibit splitting patterns due to coupling with the fluorine atom (e.g., doublets of doublets at ~7.2–7.5 ppm). Pyrrole protons appear as distinct singlets or doublets (δ 5.5–6.5 ppm) .

- 13C NMR: The CF3 group (if present) resonates at ~110–120 ppm, while pyrrole carbons appear at 100–130 ppm.

- FTIR: Stretching vibrations for C–F (1100–1250 cm⁻¹) and N–H (3400–3500 cm⁻¹) confirm functional groups .

- XRD: Dihedral angles between the pyrrole ring and aryl group (e.g., 125° in related structures) provide crystallographic differentiation .

Advanced: What quantum mechanical phenomena influence the surface dynamics of this compound?

Answer:

Recent studies show that quantum tunneling dominates the motion of pyrrole derivatives on metal surfaces. For example:

- Mechanism: The internal rotation of the fluorinated aryl group and pyrrole ring is governed by quantum effects rather than classical thermal activation, altering the energy landscape .

- Experimental Validation: Scanning tunneling microscopy (STM) and density functional theory (DFT) calculations reveal non-Arrhenius behavior in diffusion rates at low temperatures (<50 K) .

Implications: This challenges classical models in surface chemistry and necessitates quantum-corrected simulations for molecular design.

Advanced: How do steric and electronic effects of the 3-fluoro-4-methyl group impact the reactivity of pyrrole derivatives?

Answer:

- Steric Effects: The 4-methyl group increases steric hindrance, reducing electrophilic substitution rates at the pyrrole β-position. This is confirmed by comparative kinetic studies with unsubstituted pyrroles .

- Electronic Effects: The electron-withdrawing fluorine atom deactivates the aryl ring, directing electrophiles to the para position. For example, nitration occurs at the aryl para site rather than the pyrrole ring .

- Methodology: Reactivity is assessed via Hammett plots and computational studies (e.g., Fukui indices for electrophilicity) .

Basic: What are the thermal stability profiles of this compound, and how are they measured?

Answer:

- Thermogravimetric Analysis (TGA): The compound typically decomposes at ~250–300°C, with mass loss corresponding to fluorine and methyl group elimination .